molecular formula C13H10N4O3 B12919279 5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one CAS No. 65791-88-0

5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one

Cat. No.: B12919279
CAS No.: 65791-88-0
M. Wt: 270.24 g/mol
InChI Key: YSLFKUDBYXIDNE-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a fused imidazole and pyrimidine ring system. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with 4-nitrobenzaldehyde, followed by cyclization with methyl isocyanide under acidic conditions . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . Additionally, the compound can modulate signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one include:

Uniqueness

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group allows for specific interactions with molecular targets and enables the compound to undergo unique chemical transformations .

Properties

CAS No.

65791-88-0

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

5-methyl-2-(4-nitrophenyl)-8H-imidazo[1,2-a]pyrimidin-7-one

InChI

InChI=1S/C13H10N4O3/c1-8-6-12(18)15-13-14-11(7-16(8)13)9-2-4-10(5-3-9)17(19)20/h2-7H,1H3,(H,14,15,18)

InChI Key

YSLFKUDBYXIDNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=NC(=CN12)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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